(Cyclopropylmethoxy)benzene
Overview
Description
(Cyclopropylmethoxy)benzene is an organic compound with the molecular formula C10H12O It consists of a benzene ring substituted with a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclopropylmethoxy)benzene can be synthesized through several methods. One common approach involves the O-alkylation of phenol derivatives with cyclopropylmethyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide . Another method involves the reaction of benzyl alcohol derivatives with cyclopropylmethyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale O-alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Friedel-Crafts Acylation: It can undergo Friedel-Crafts acylation to introduce acyl groups onto the benzene ring in the presence of a Lewis acid catalyst.
Grignard Reactions: The compound can react with Grignard reagents to form various organic derivatives.
Common Reagents and Conditions
Lewis Acids: Used in Friedel-Crafts acylation reactions.
Grignard Reagents: For introducing organic groups onto the benzene ring.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Cyclopropylmethanol: Formed during hydrolysis.
Various Organic Derivatives: Formed through Grignard reactions and electrophilic aromatic substitution.
Scientific Research Applications
(Cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of pulmonary fibrosis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclopropylmethoxy)benzene involves its interaction with various molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which plays a role in pulmonary fibrosis . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, leading to decreased expression of fibrosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethoxy)benzoic acid: A derivative with similar structural features.
(Cyclopropylmethoxy)benzaldehyde: Another derivative used in various chemical reactions.
(Cyclopropylmethoxy)phenylboronic acid: Utilized in organic synthesis.
Uniqueness
(Cyclopropylmethoxy)benzene is unique due to its cyclopropylmethoxy group, which imparts distinct chemical reactivity and potential biological activity compared to other benzene derivatives. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
cyclopropylmethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKRNZMULKLCJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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